molecular formula C9H6N2O3 B1330566 4-Hydroxycinnoline-3-carboxylic acid CAS No. 53512-17-7

4-Hydroxycinnoline-3-carboxylic acid

Cat. No.: B1330566
CAS No.: 53512-17-7
M. Wt: 190.16 g/mol
InChI Key: ZIPLRYYWAXPVMG-UHFFFAOYSA-N
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Description

4-Hydroxycinnoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields of science. The compound is characterized by a cinnoline ring system with a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position.

Scientific Research Applications

4-Hydroxycinnoline-3-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets indicate that 4-Hydroxycinnoline-3-carboxylic acid can be harmful if swallowed . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . In case of contact, immediate medical attention may be required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxycinnoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of the alkyne o-C6H4(NH2)C≡CCO2H in water, which yields the desired compound Another method involves the dehydrogenation of dihydrocinnoline using freshly precipitated mercuric oxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction optimization techniques are common in industrial settings to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxycinnoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it reacts with pyridine and acetic anhydride to form specific derivatives .

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with pyridine and acetic anhydride can yield acetylated derivatives .

Comparison with Similar Compounds

  • Quinoxaline
  • Phthalazine
  • Quinazoline

Properties

IUPAC Name

4-oxo-1H-cinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4H,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPLRYYWAXPVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968256
Record name 4-Hydroxycinnoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53512-17-7, 18514-85-7
Record name 53512-17-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257421
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Record name 4-Hydroxycinnoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Hydroxycinnoline-3-carboxylic acid in organic synthesis?

A1: this compound serves as a crucial precursor in the synthesis of various substituted cinnolines. Its reactivity at the carboxylic acid and hydroxyl groups allows for diverse chemical modifications. For instance, it can be converted to the corresponding acid chloride [, ], decarboxylated [], or reacted with pyridine and acetic anhydride [, , ]. This versatility makes it a valuable building block for exploring the chemical space of cinnoline derivatives.

Q2: Can you describe a successful synthetic route for this compound?

A2: A key method involves the cyclisation of mesoxalyl chloride phenylhydrazones. [, , ] This reaction yields substituted 4-hydroxycinnoline-3-carboxylic acids, highlighting the importance of this methodology in accessing this class of compounds.

Q3: What is a significant challenge in the synthesis of 4,6-diaminocinnoline, and how does this compound play a role in overcoming it?

A3: Developing efficient large-scale preparations of 4,6-diaminocinnoline poses a significant challenge. [] this compound plays a crucial role as an intermediate in a multi-step synthesis. The process involves its conversion to 4-hydroxy-6-nitrocinnoline, followed by chlorination and subsequent reactions with ammonia and catalytic reduction to finally yield 4,6-diaminocinnoline. []

Q4: Are there alternative synthetic routes to this compound derivatives?

A4: While the cyclisation of mesoxalyl chloride phenylhydrazones is a well-established method, research has explored alternative approaches. One such method utilizes the reaction of 2-Diazo-3-(2-fluorophenyl)-3-oxopropionates with Tri-n-butylphosphine to construct the cinnoline ring. [] This exploration of different synthetic routes highlights the ongoing interest in optimizing the preparation of these compounds.

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